molecular formula C21H44N2O B15342936 Octadecanamide, N-(3-aminopropyl)- CAS No. 35567-30-7

Octadecanamide, N-(3-aminopropyl)-

Cat. No.: B15342936
CAS No.: 35567-30-7
M. Wt: 340.6 g/mol
InChI Key: YTJWICLLALFBPN-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)stearamide is a chemical compound with the molecular formula C21H44N2O. It is an amide derivative of stearic acid, where the stearic acid is linked to a 3-aminopropyl group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Aminopropyl)stearamide can be synthesized through the reaction of stearic acid with 3-aminopropylamine. The reaction typically involves the activation of stearic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate. This intermediate then reacts with 3-aminopropylamine to yield N-(3-Aminopropyl)stearamide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions.

Industrial Production Methods

In industrial settings, the production of N-(3-Aminopropyl)stearamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)stearamide undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso derivatives.

    Reduction: The amide bond can be reduced to form the corresponding amine and alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or oxides.

    Reduction: Formation of primary amines and alcohols.

    Substitution: Formation of N-substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-Aminopropyl)stearamide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: Employed in the preparation of biomaterials and as a component in cell culture media.

    Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.

    Industry: Utilized in the production of cosmetics, personal care products, and as a lubricant additive.

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)stearamide is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and stabilization of emulsions. The amine group can interact with various molecular targets, including proteins and cell membranes, facilitating its use in biological applications.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)stearamide: Similar structure but with a 2-aminoethyl group instead of a 3-aminopropyl group.

    N-(3-Aminopropyl)palmitamide: Similar structure but derived from palmitic acid instead of stearic acid.

    N-(3-Aminopropyl)oleamide: Similar structure but derived from oleic acid instead of stearic acid.

Uniqueness

N-(3-Aminopropyl)stearamide is unique due to its specific combination of a long-chain fatty acid (stearic acid) and a 3-aminopropyl group. This combination imparts distinct surfactant properties, making it particularly effective in stabilizing emulsions and enhancing the solubility of hydrophobic compounds in aqueous solutions.

Properties

CAS No.

35567-30-7

Molecular Formula

C21H44N2O

Molecular Weight

340.6 g/mol

IUPAC Name

N-(3-aminopropyl)octadecanamide

InChI

InChI=1S/C21H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)23-20-17-19-22/h2-20,22H2,1H3,(H,23,24)

InChI Key

YTJWICLLALFBPN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCN

Origin of Product

United States

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